(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate
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Overview
Description
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminocyclohexanecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves crystallization or chromatography to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .
Scientific Research Applications
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
Carboxybenzyl (CBz) Group: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is unique due to its chiral nature and stability under mild conditions. This makes it particularly useful in the synthesis of chiral molecules and peptides, where maintaining stereochemistry is crucial .
Properties
IUPAC Name |
tert-butyl (1S,2S)-2-aminocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHUFPCVALQOE-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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